2-methyl-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
2-methyl-N-(2-oxoindolin-5-yl)benzamide, also known as MI-2, is a molecule with potential applications in scientific research and industry. It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O2 and its molecular weight is 266.3. More detailed structural analysis can be performed using techniques such as IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, indole derivatives in general have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the utility of derivatives of 2-methyl-N-(2-oxoindolin-5-yl)benzamide in corrosion inhibition. Aouine et al. (2011) synthesized compounds showing inhibitory activity for mild steel in acidic media, highlighting the potential of these derivatives in protecting metals against corrosion (Aouine et al., 2011).
Anticancer Activity
Several studies have explored the anticancer potential of this compound derivatives. Alafeefy et al. (2015) developed novel compounds exhibiting significant antitumor activity against various cancer cell lines, suggesting these derivatives as promising candidates for cancer therapy (Alafeefy et al., 2015). Gudipati et al. (2011) synthesized derivatives that showed potent anticancer and antioxidant activities, indicating their therapeutic potential in cancer treatment and prevention (Gudipati et al., 2011).
Antibacterial and Antifungal Treatments
Patel and Dhameliya (2010) investigated derivatives for their antibacterial and antifungal activities, identifying compounds with promising antimicrobial properties that could be explored further for the development of new antibiotics (Patel & Dhameliya, 2010).
Antiepileptic Activity
Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity, providing evidence of their potential in treating epilepsy (Asadollahi et al., 2019).
Anti-proliferative Agents
Soni et al. (2015) designed and synthesized quinuclidinone derivatives, including those related to this compound, showing potent anti-cancer activity and suggesting a new class of compounds for cancer treatment development (Soni et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-4-2-3-5-13(10)16(20)17-12-6-7-14-11(8-12)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHFNGIQJNWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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